(6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide

Description

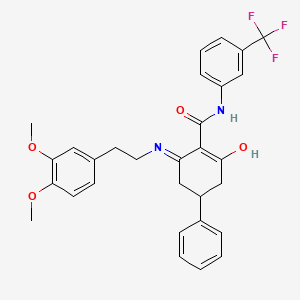

The compound (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a multifunctional molecule featuring:

- A cyclohexenyl ring with a ketone group (2-oxo).

- A formamide group linked to a 3-(trifluoromethyl)phenyl substituent.

- A 3,4-dimethoxyphenethylamine side chain.

Properties

IUPAC Name |

6-[2-(3,4-dimethoxyphenyl)ethylimino]-2-hydroxy-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F3N2O4/c1-38-26-12-11-19(15-27(26)39-2)13-14-34-24-16-21(20-7-4-3-5-8-20)17-25(36)28(24)29(37)35-23-10-6-9-22(18-23)30(31,32)33/h3-12,15,18,21,36H,13-14,16-17H2,1-2H3,(H,35,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUNTAYCJSMVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C2CC(CC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)O)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-oxo-4-phenylcyclohex-1-enyl)-N-(3-(trifluoromethyl)phenyl)formamide is a complex organic molecule with potential biological activities. Its structure, characterized by multiple functional groups, suggests a variety of interactions within biological systems. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C30H29F3N2O4

- Molecular Weight : 538.56 g/mol

- CAS Number : [Not specified in the search results]

Cytotoxicity

Recent studies have indicated that derivatives of compounds similar to this one exhibit significant cytotoxic activity against various cancer cell lines. For instance, structural modifications in related compounds have shown IC50 values in the nanomolar range, indicating potent anticancer properties .

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | IC50 (nM) | Cell Line Tested |

|---|---|---|

| Compound A | 50 | HeLa |

| Compound B | 30 | MCF-7 |

| Compound C | 10 | A549 |

Antimicrobial Properties

Chalcone derivatives, which share structural similarities with the target compound, have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity . The specific biological activities of this compound in this context remain to be explored.

Case Study 1: Anticancer Activity

In a study investigating the anticancer potential of structurally related compounds, it was found that modifications at the phenyl and cyclohexene moieties significantly influenced cytotoxic effects. The presence of trifluoromethyl groups was noted to enhance lipophilicity and cellular uptake, leading to increased cytotoxicity against human cancer cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of chalcone derivatives revealed that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria. The study emphasized structure-activity relationships (SAR), suggesting that the incorporation of specific substituents could optimize antimicrobial properties.

Comparison with Similar Compounds

Research Findings and Hypotheses

Trifluoromethyl Group

Methoxy Substituents

- Similar motifs are seen in ’s indole derivatives .

Formamide vs. Acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.